11-Dehydroxygrevilloside B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

11-Dehydroxygrevilloside B is a natural compound classified as a glucopyranoside. It is derived from plants, specifically from the family Proteaceae. The compound has a molecular formula of C17H26O7 and a molecular weight of 342.38 g/mol . It is known for its potential biological activities and is used primarily in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

11-Dehydroxygrevilloside B can be synthesized through various chemical reactions involving glucopyranosides. The synthetic route typically involves the glycosylation of a suitable aglycone with a glucopyranosyl donor under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the glycosylation process .

Industrial Production Methods

Industrial production of this compound involves the extraction and purification from natural sources, such as plants in the Proteaceae family. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. The purified compound is then subjected to quality control measures to ensure its purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions

11-Dehydroxygrevilloside B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The glucopyranoside moiety can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various glucopyranoside derivatives.

Aplicaciones Científicas De Investigación

11-Dehydroxygrevilloside B has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of glucopyranosides.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mecanismo De Acción

The mechanism of action of 11-Dehydroxygrevilloside B involves its interaction with specific molecular targets and pathways. The compound is known to modulate various signaling pathways, including those involved in inflammation and oxidative stress. It exerts its effects by binding to specific receptors or enzymes, thereby influencing cellular processes and biochemical reactions .

Comparación Con Compuestos Similares

Similar Compounds

- Grevilloside A

- Grevilloside C

- Grevilloside D

Comparison

11-Dehydroxygrevilloside B is unique due to its specific glucopyranoside structure and the absence of a hydroxyl group at the 11th position, which differentiates it from other grevillosides.

Actividad Biológica

11-Dehydroxygrevilloside B is a naturally occurring glucopyranoside derived from plants in the Proteaceae family, particularly from Grevillea robusta. It possesses a molecular formula of C17H26O7 and a molecular weight of approximately 342.38 g/mol. This compound has garnered attention for its potential biological activities, including anti-inflammatory and antioxidant properties.

The biological activity of this compound primarily involves its interaction with various molecular targets, influencing signaling pathways related to inflammation and oxidative stress. It is believed to modulate these pathways by binding to specific receptors or enzymes, affecting cellular processes and biochemical reactions.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative damage caused by free radicals. The compound's ability to scavenge free radicals contributes to its potential therapeutic applications in oxidative stress-related diseases.

Anti-Inflammatory Effects

Studies have shown that this compound can reduce inflammation markers in vitro. It has been observed to inhibit the production of pro-inflammatory cytokines, suggesting its role in managing inflammatory conditions. This effect may be particularly beneficial in chronic inflammatory diseases.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens, including Escherichia coli. This activity opens avenues for its use in developing natural antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds such as Grevilloside A, C, and D. Below is a comparison table highlighting key differences:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| This compound | C17H26O7 | 342.38 | Antioxidant, Anti-inflammatory, Antimicrobial |

| Grevilloside A | C17H28O7 | 344.39 | Moderate antioxidant activity |

| Grevilloside C | C18H30O8 | 362.44 | Limited studies on biological activity |

| Grevilloside D | C16H24O6 | 320.37 | Antioxidant properties reported |

In Vitro Studies

- Antioxidant Activity : A study conducted on the antioxidant capacity of this compound showed that it effectively reduced oxidative stress markers in human cell lines, demonstrating its potential as a protective agent against oxidative damage.

- Anti-Inflammatory Effects : In another study focusing on inflammatory cytokine production, treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels in cultured macrophages, indicating its potent anti-inflammatory effects.

- Antimicrobial Efficacy : Research investigating the antimicrobial properties revealed that this compound exhibited inhibitory effects against E. coli, suggesting its potential application in food preservation and as a natural antimicrobial agent.

Future Directions

The promising biological activities of this compound warrant further exploration through clinical trials and detailed pharmacological studies. Potential applications could extend into nutraceuticals and therapeutic formulations aimed at managing oxidative stress and inflammation-related disorders.

Propiedades

IUPAC Name |

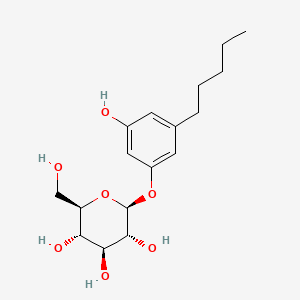

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(3-hydroxy-5-pentylphenoxy)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O7/c1-2-3-4-5-10-6-11(19)8-12(7-10)23-17-16(22)15(21)14(20)13(9-18)24-17/h6-8,13-22H,2-5,9H2,1H3/t13-,14-,15+,16-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVXDTUYXNKDPO-NQNKBUKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.